molecular formula C11H15ClN2S B12798663 Pyrantel hydrochloride CAS No. 26155-20-4

Pyrantel hydrochloride

Cat. No.: B12798663
CAS No.: 26155-20-4
M. Wt: 242.77 g/mol
InChI Key: ZYCUDGIOGBIKAV-IPZCTEOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrantel hydrochloride can be synthesized through a series of chemical reactions involving pyrimidine derivatives. The synthesis typically involves the reaction of 1-methyl-2-thiophenylvinyl-5,6-dihydro-4H-pyrimidine with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as Reverse Phase High Performance Liquid Chromatography (RP-HPLC) for the purification and validation of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrantel hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed: The major products formed from these reactions include various pyrantel derivatives with modified pharmacological properties .

Scientific Research Applications

Pyrantel hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: Pyrantel hydrochloride is unique in its mechanism of action as a depolarizing neuromuscular blocking agent, whereas mebendazole and albendazole work by inhibiting the polymerization of tubulin in the worms. Praziquantel, on the other hand, increases the permeability of the worm’s cell membranes to calcium ions, causing paralysis .

Properties

CAS No.

26155-20-4

Molecular Formula

C11H15ClN2S

Molecular Weight

242.77 g/mol

IUPAC Name

1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine;hydrochloride

InChI

InChI=1S/C11H14N2S.ClH/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;/h2,4-6,9H,3,7-8H2,1H3;1H/b6-5+;

InChI Key

ZYCUDGIOGBIKAV-IPZCTEOASA-N

Isomeric SMILES

CN1CCCN=C1/C=C/C2=CC=CS2.Cl

Canonical SMILES

CN1CCCN=C1C=CC2=CC=CS2.Cl

Origin of Product

United States

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